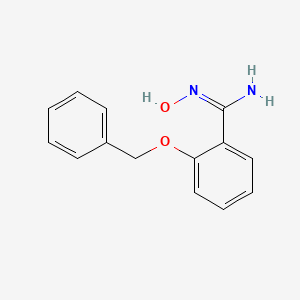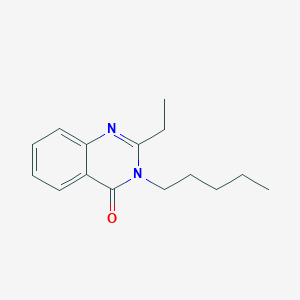
4-Quinazolone, 2-ethyl-3-pentyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-pentylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of ethyl and pentyl substituents at the second and third positions, respectively, on the quinazolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-pentylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone ring.
Industrial Production Methods: Industrial production of 2-Ethyl-3-pentylquinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure efficient production.
Types of Reactions:
Oxidation: 2-Ethyl-3-pentylquinazolin-4(3H)-one can undergo oxidation reactions, typically at the ethyl or pentyl side chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
- Oxidation products include alcohols, aldehydes, and carboxylic acids.
- Reduction products include dihydroquinazolinones.
- Substitution products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other quinazolinone derivatives.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-pentylquinazolin-4(3H)-one depends on its specific biological target. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
2-Methyl-3-pentylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-3-butylquinazolin-4(3H)-one: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness: 2-Ethyl-3-pentylquinazolin-4(3H)-one is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of both ethyl and pentyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Propiedades
Número CAS |
122229-01-0 |
|---|---|
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-ethyl-3-pentylquinazolin-4-one |
InChI |
InChI=1S/C15H20N2O/c1-3-5-8-11-17-14(4-2)16-13-10-7-6-9-12(13)15(17)18/h6-7,9-10H,3-5,8,11H2,1-2H3 |
Clave InChI |
QRFKUDDRZZYPPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C(=NC2=CC=CC=C2C1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


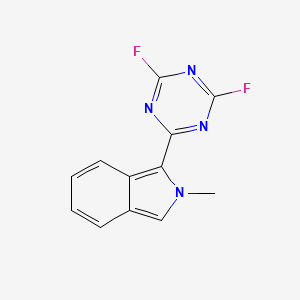
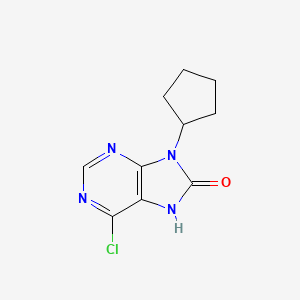


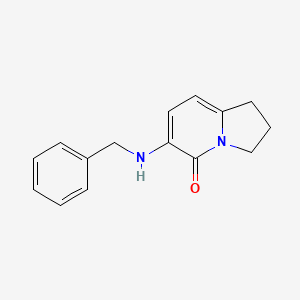
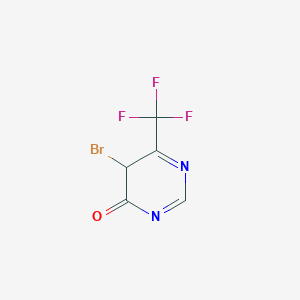
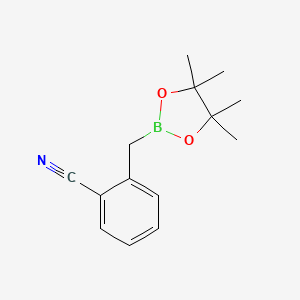

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)
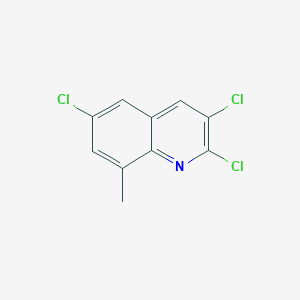


![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
